DHPS Binding Site Orthogonality: Pterin-Pocket KD Values vs. Sulfonamide pABA-Site Mechanism
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione-based inhibitors bind the pterin binding pocket of dihydropteroate synthase (DHPS), a site structurally and mechanistically distinct from the p-aminobenzoic acid (pABA) binding pocket targeted by sulfonamide antibiotics [1]. Optimized derivatives within this series achieve equilibrium dissociation constants (KD) as low as 1.53 nM against Escherichia coli DHPS (EcDHPS), with the most potent compounds (e.g., compound 4721, KD = 1.53 nM; compound 4366, KD = 3.23 nM) exhibiting sub-nanomolar to low-nanomolar target affinity [1]. In contrast, sulfonamides such as sulfamethoxazole require a conformational change in DHPS to bind the pABA site and are susceptible to well-characterized resistance mutations in the folP gene [1] [2]. The pterin binding pocket is highly conserved across bacterial species and is not targeted by any currently marketed antibiotic class, making this mechanism orthogonal to existing DHPS-targeted therapies [2].
| Evidence Dimension | DHPS target binding affinity (KD) and binding site specificity |
|---|---|
| Target Compound Data | Pyrimido[4,5-c]pyridazine derivative 4721: KD = 1.53 nM (EcDHPS SPR); derivative 4366: KD = 3.23 nM; legacy N-Me carboxylic acid series: KD = 3.21–7.66 nM [1] |
| Comparator Or Baseline | Sulfamethoxazole: binds DHPS pABA pocket (KD not directly comparable due to distinct binding mechanism requiring DHPP-induced conformational change); TMP (DHFR inhibitor): MIC = 0.25 μg/mL in E. coli [1] |
| Quantified Difference | Pyrimido[4,5-c]pyridazine inhibitors occupy the pterin binding pocket, a site not targeted by sulfonamides; the pterin pocket has high sequence conservation across bacterial species and resistance mutations cluster primarily in the pABA pocket [1] [2] |
| Conditions | Surface plasmon resonance (SPR) against purified EcDHPS; X-ray co-crystal structures (PDB: 4D8Z, 4DAF, 9P5I) confirming pterin-site occupancy; Escherichia coli whole-cell HiBiT CETSA assays [1] [2] |
Why This Matters
For antimicrobial discovery programs, this scaffold provides a validated starting point for developing DHPS inhibitors that retain activity against sulfonamide-resistant strains by targeting an orthogonal, highly conserved binding pocket.
- [1] Snoke, H.E. et al. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infect. Dis. 2025, 11 (11), 3237–3250. DOI: 10.1021/acsinfecdis.5c00635 View Source
- [2] Zhao, Y. et al. Structure-Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase Inhibitors with Increased Affinity. ChemMedChem 2012, 7 (5), 861–870. DOI: 10.1002/cmdc.201200049 View Source
